molecular formula C32H25N3O5 B12011690 [1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

Cat. No.: B12011690
M. Wt: 531.6 g/mol
InChI Key: SODFUICYIQGUJS-ALQBTCKLSA-N
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Description

[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate can be approached through a multi-step process involving the following key steps:

    Formation of Naphthalene Derivatives: The initial step involves the preparation of naphthalene derivatives through Friedel-Crafts acylation or alkylation reactions.

    Hydrazone Formation: The next step involves the reaction of naphthalene derivatives with hydrazine to form hydrazones.

    Condensation Reaction: The hydrazone is then subjected to a condensation reaction with 4-methoxybenzoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid share structural similarities.

    Hydrazones: Other hydrazone compounds, such as benzaldehyde hydrazone, exhibit similar reactivity.

    Methoxybenzoates: Compounds like methyl 4-methoxybenzoate are structurally related.

Uniqueness

The uniqueness of [1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate lies in its combination of multiple aromatic rings and functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H25N3O5

Molecular Weight

531.6 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C32H25N3O5/c1-39-24-16-13-23(14-17-24)32(38)40-29-18-15-22-8-3-5-11-26(22)28(29)19-34-35-30(36)20-33-31(37)27-12-6-9-21-7-2-4-10-25(21)27/h2-19H,20H2,1H3,(H,33,37)(H,35,36)/b34-19+

InChI Key

SODFUICYIQGUJS-ALQBTCKLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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